In-depth Technical Guide: 2-Amino-6-fluoro-4-methoxypyrimidine (CAS Number: 130687-25-1)
In-depth Technical Guide: 2-Amino-6-fluoro-4-methoxypyrimidine (CAS Number: 130687-25-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical documentation for 2-Amino-6-fluoro-4-methoxypyrimidine (CAS: 130687-25-1) are limited. This guide provides a comprehensive overview based on available data for this compound and structurally related pyrimidine derivatives. The experimental protocols and potential applications described herein are illustrative and may require significant adaptation for this specific molecule.
Core Compound Identification and Properties
2-Amino-6-fluoro-4-methoxypyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of an amino group, a fluorine atom, and a methoxy group suggests its potential as a versatile intermediate in medicinal chemistry and drug discovery.
Chemical Structure:
Figure 1: Chemical Structure of 2-Amino-6-fluoro-4-methoxypyrimidine.
Physicochemical Data:
A summary of the available quantitative data for 2-Amino-6-fluoro-4-methoxypyrimidine is presented below. It is important to note that experimental values for properties like melting and boiling points can vary depending on the purity of the sample and the experimental conditions.
| Property | Value | Reference |
| CAS Number | 130687-25-1 | [1][2] |
| Molecular Formula | C₅H₆FN₃O | [3] |
| Molecular Weight | 143.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Purification
Hypothetical Synthetic Pathway:
A plausible synthetic route could start from a readily available dichloropyrimidine, followed by selective nucleophilic substitution reactions.
Figure 2: Hypothetical synthetic pathway for 2-Amino-6-fluoro-4-methoxypyrimidine.
General Experimental Protocol for Nucleophilic Substitution on a Pyrimidine Ring (Illustrative):
This protocol is based on general methods for the synthesis of similar compounds and would require optimization for the specific synthesis of 2-Amino-6-fluoro-4-methoxypyrimidine.
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Reaction Setup: To a solution of the starting chloropyrimidine in a suitable anhydrous solvent (e.g., Tetrahydrofuran, Dimethylformamide), add the nucleophile (e.g., sodium methoxide) at a controlled temperature (e.g., 0 °C or room temperature).
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Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure desired product.
Analytical Characterization
Comprehensive spectral data (NMR, IR, MS) for 2-Amino-6-fluoro-4-methoxypyrimidine are not widely published. The following are expected spectral characteristics based on its structure.
Expected Spectral Data:
| Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the methoxy (O-CH₃) protons. - A singlet or broad singlet for the amino (NH₂) protons. - A doublet for the pyrimidine ring proton, showing coupling to the fluorine atom. |
| ¹³C NMR | - Resonances for the five carbon atoms of the pyrimidine ring and the methoxy group. The carbons attached to fluorine and the amino and methoxy groups will show characteristic chemical shifts. The carbon bonded to fluorine will exhibit a large C-F coupling constant. |
| ¹⁹F NMR | - A singlet or doublet (if coupled to the adjacent ring proton) corresponding to the fluorine atom. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm⁻¹). - C-O stretching for the methoxy group. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-F stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (143.12 g/mol ). - Characteristic fragmentation patterns involving the loss of small molecules or radicals such as CH₃, OCH₃, or HCN. |
Illustrative Analytical Workflow:
Figure 3: A general workflow for the analytical characterization of a synthesized organic compound.
Potential Applications in Drug Discovery and Development
While specific biological activities for 2-Amino-6-fluoro-4-methoxypyrimidine have not been reported, the pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antivirals, and antibacterials.
The substituents on this particular molecule suggest potential areas of interest:
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Amino Group: Can act as a hydrogen bond donor and a key point for further chemical modification to explore structure-activity relationships (SAR).
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Fluorine Atom: Often introduced to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.
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Methoxy Group: Can influence solubility and act as a hydrogen bond acceptor.
Potential Signaling Pathway Involvement (Hypothetical):
Given the prevalence of aminopyrimidines as kinase inhibitors, a hypothetical involvement in a generic kinase signaling pathway is depicted below. This is purely illustrative and not based on experimental data for this specific compound.
Figure 4: Hypothetical inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
2-Amino-6-fluoro-4-methoxypyrimidine is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. The lack of extensive public data presents both a challenge and an opportunity for novel research. Future work should focus on:
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Development and publication of robust and scalable synthetic routes.
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Full analytical characterization using modern spectroscopic techniques.
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Screening for biological activity against a diverse range of therapeutic targets, particularly protein kinases.
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Exploration of its utility as a building block for the synthesis of more complex molecules.
This technical guide provides a foundational understanding of 2-Amino-6-fluoro-4-methoxypyrimidine based on the currently limited available information. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 130687-25-1 CAS MSDS (2-AMINO-6-FLUORO-4-METHOXYPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

